2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
Description
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a tricyclic heterocyclic compound belonging to the 1,3,4,9-tetraaza-fluorene family. This scaffold is characterized by a fused aromatic system containing four nitrogen atoms, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C16H10Cl2N4S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-10-6-5-9(12(18)7-10)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22) |
InChI Key |
BOOBOFHIQQHKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile, such as a thiol, to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tetraaza-fluorene core.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The dichlorobenzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The tetraaza-fluorene core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 1,3,4,9-Tetraaza-fluorene Derivatives
*Calculated based on substituents.
Key Observations:
- Halogenation: The target compound’s 2,4-dichlorobenzyl group likely enhances hydrophobic interactions compared to Rbin-2’s bromo substituent or Inauhzin’s phenothiazine moiety .
- Thioether Linkage: All compounds feature a sulfanyl group at position 2, but the substituent’s bulkiness (e.g., benzyl vs. morpholin-ethyl in ) may influence solubility and target binding .
Biological Activity
The compound 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a member of the tetraaza-fluorene family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure
The chemical structure of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can be described as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 358.25 g/mol
Antimicrobial Properties
Research indicates that derivatives of tetraaza-fluorene exhibit significant antimicrobial activities. A study by found that certain synthesized compounds showed promising antibacterial and antifungal properties. Although specific data on the dichlorobenzylsulfanyl derivative is limited, it is reasonable to infer similar activities based on structural analogs.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, compounds structurally related to tetraaza-fluorene have shown activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. These studies utilized 5-fluorouracil as a reference drug and reported significant activity in some derivatives . The mechanism of action appears to involve inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.
Molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes like DHFR. This binding can disrupt essential cellular processes in pathogens and cancer cells . The presence of the dichlorobenzylsulfanyl group may enhance hydrophobic interactions with these targets.
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Reference |
|---|---|---|
| Antibacterial | Various strains | |
| Antifungal | Various strains | |
| Cytotoxicity | A-549 | |
| Cytotoxicity | MCF-7 |
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various tetraaza-fluorene derivatives, compounds were tested against a panel of bacterial and fungal strains. The results indicated that modifications to the benzylsulfanyl group significantly influenced activity levels .
- Cytotoxicity Assessment : A series of tetraaza-fluorene derivatives were synthesized and tested for cytotoxicity against A-549 and MCF-7 cell lines. The results demonstrated that certain substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
